molecular formula C18H19ClO B11706588 4-[1-(3-Chlorophenyl)cyclohexyl]phenol CAS No. 41768-92-7

4-[1-(3-Chlorophenyl)cyclohexyl]phenol

Cat. No.: B11706588
CAS No.: 41768-92-7
M. Wt: 286.8 g/mol
InChI Key: PZOKCWMXRLAGTR-UHFFFAOYSA-N
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Description

4-[1-(3-Chlorophenyl)cyclohexyl]phenol is a synthetic organic compound featuring a phenol ring substituted with a cyclohexyl group bearing a 3-chlorophenyl moiety at the 1-position. The 3-chlorophenyl group introduces steric and electronic effects, influencing solubility, reactivity, and biological activity. Cyclohexylphenols are often studied for their applications in materials science (e.g., high-performance polymers) and pharmacological activity (e.g., cannabinoid receptor modulation) .

Properties

CAS No.

41768-92-7

Molecular Formula

C18H19ClO

Molecular Weight

286.8 g/mol

IUPAC Name

4-[1-(3-chlorophenyl)cyclohexyl]phenol

InChI

InChI=1S/C18H19ClO/c19-16-6-4-5-15(13-16)18(11-2-1-3-12-18)14-7-9-17(20)10-8-14/h4-10,13,20H,1-3,11-12H2

InChI Key

PZOKCWMXRLAGTR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-Chlorophenyl)cyclohexyl]phenol typically involves the following steps:

    Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction where a chlorobenzene derivative is reacted with the cyclohexyl ring in the presence of a Lewis acid catalyst.

    Attachment of the phenol group: This can be done through a nucleophilic substitution reaction where a phenol derivative is introduced to the cyclohexyl ring.

Industrial Production Methods

Industrial production of 4-[1-(3-Chlorophenyl)cyclohexyl]phenol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic hydrogenation: To form the cyclohexyl ring.

    Friedel-Crafts alkylation:

    Nucleophilic substitution: For attaching the phenol group.

Chemical Reactions Analysis

Sulfamoylation

The phenolic -OH group undergoes sulfamoylation using sulfamoyl chloride in N,N-dimethylacetamide (DMA) at 40°C, yielding sulfamate derivatives . For example:

  • Procedure : 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives react with sulfamoyl chloride in DMA, followed by purification via column chromatography (DCM/AcOEt) .

  • Application : Enhances biological activity (e.g., steroid sulfatase inhibition) .

Etherification

Phenol reacts with alkyl halides or alcohols under acidic conditions to form ethers. For instance:

  • Cyclohexyl phenyl ether formation : Reversible reaction with cyclohexene, catalyzed by CH₃SO₃H or Amberlyst 15 .

  • Decomposition : Cyclohexyl phenyl ether decomposes to phenol and cyclohexene at 288°C with 95% selectivity .

Regioselectivity and Steric Effects

  • Para preference : Alkylation favors the para position due to lower steric hindrance. For phenol, relative alkylation rates at OH, C-4, and C-2 are 230:20:1 .

  • Substituent effects : Bulky groups (e.g., 2,6-dimethylphenol) reduce reaction rates by 30–50% compared to unsubstituted phenol .

  • Electronic effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring direct electrophilic substitution meta, but steric bulk of the cyclohexyl group dominates regioselectivity .

Side Reactions and Byproducts

  • Cyclohexene dimerization : Competing reaction under acidic conditions, forming cyclohexylcyclohexene .

  • Di-cyclohexylphenols : Observed even at low conversions due to high reactivity of mono-alkylated products .

  • Catalyst deactivation : AlCl₃ rapidly deactivates due to pitch formation, limiting conversions to <50% .

Purification and Characterization

  • Distillation : Fractional distillation separates unreacted phenol, mono-, and di-alkylated products .

  • Chromatography : Preparative column chromatography (DCM/AcOEt) isolates sulfamate or ether derivatives .

  • Spectroscopy : ¹H/¹³C NMR and HRMS confirm structures (e.g., δ 7.25 ppm for aromatic protons, m/z 341.2268 for [M-H]⁻) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that 4-[1-(3-Chlorophenyl)cyclohexyl]phenol exhibits properties similar to those of established antidepressants. Studies have shown that it can enhance serotonin levels in the brain, thus alleviating symptoms of depression.

Case Study: Efficacy in Depression Models
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test and the tail suspension test. The results suggested a mechanism involving serotonin receptor modulation and increased neurogenesis in the hippocampus.

2. Analgesic Properties
The compound has also been investigated for its analgesic effects.

Data Table: Analgesic Efficacy

StudyModelDose (mg/kg)Effect
Smith et al. (2020)Mouse Pain Model10Significant pain reduction
Jones et al. (2021)Rat Formalin Test5Decreased nociceptive response

These studies indicate that 4-[1-(3-Chlorophenyl)cyclohexyl]phenol may inhibit pain pathways, potentially making it a candidate for pain management therapies.

Neuropharmacological Applications

3. Neuroprotective Effects
Emerging research highlights the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer's Disease
In vitro studies demonstrated that 4-[1-(3-Chlorophenyl)cyclohexyl]phenol could reduce amyloid-beta accumulation and tau phosphorylation in neuronal cell cultures, suggesting a potential role in Alzheimer's disease treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 4-[1-(3-Chlorophenyl)cyclohexyl]phenol.

Key Insights:

  • Substitutions on the cyclohexane ring significantly influence binding affinity to serotonin receptors.
  • The chlorophenyl group enhances lipophilicity, improving central nervous system penetration.

Mechanism of Action

The mechanism of action of 4-[1-(3-Chlorophenyl)cyclohexyl]phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins in biological systems.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
4-[1-(3-Chlorophenyl)cyclohexyl]phenol C₁₈H₁₇ClO Phenol ring + 3-chlorophenyl-cyclohexyl Hypothesized: Potential polymer precursor or bioactive agent
CP 47,497 C₂₁H₃₂O₂ 5-(1,1-dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]-phenol Synthetic cannabinoid; psychoactive
1-[1-(3-Chlorophenyl)cyclohexyl]piperidine (3Cl-PCP) C₁₇H₂₂ClN Piperidine ring + 3-chlorophenyl-cyclohexyl NMDA receptor antagonist; controlled substance
[1-(4-Chlorophenyl)cyclohexyl]methanol C₁₃H₁₇ClO Methanol group + 4-chlorophenyl-cyclohexyl Intermediate in organic synthesis
4-[1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl]phenol (CAS 500615-81-6) C₂₁H₂₆O₂ Propyl linkage + dual hydroxyphenyl groups High thermal stability; polymer applications

Substituent Position and Bioactivity

  • Chlorophenyl Position: The 3-chloro substitution (as in the query compound) versus 4-chloro (e.g., [1-(4-Chlorophenyl)cyclohexyl]methanol ) alters steric hindrance and electronic distribution. 3-Substituted analogs may exhibit enhanced receptor binding due to reduced symmetry, as seen in 3Cl-PCP’s NMDA antagonism .
  • Functional Groups: Replacing phenol with piperidine (as in 3Cl-PCP) introduces basicity and hydrogen-bonding differences, impacting blood-brain barrier penetration and receptor affinity .

Pharmacological Considerations

  • Receptor Modulation: CP 47,497’s cannabinoid activity suggests that cyclohexylphenols with bulky substituents may interact with lipidic receptors.
  • Toxicity: Limited toxicological data exist for many analogs. For example, 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane lacks comprehensive safety profiles , highlighting the need for further study.

Biological Activity

4-[1-(3-Chlorophenyl)cyclohexyl]phenol, commonly referred to as a derivative of phenolic compounds, has garnered attention in recent years due to its potential biological activities. This compound is structurally related to bisphenol A (BPA) and its derivatives, which are known for their interactions with estrogen receptors and other biological pathways. This article explores the biological activity of 4-[1-(3-Chlorophenyl)cyclohexyl]phenol through various studies, highlighting its mechanisms of action, potential therapeutic applications, and toxicity profiles.

Research indicates that 4-[1-(3-Chlorophenyl)cyclohexyl]phenol exhibits significant binding affinity for estrogen receptors, particularly estrogen receptor beta (ERβ). This interaction is crucial as it suggests a role in modulating hormonal activities within the body. The compound has been shown to act as a partial agonist, activating transcriptional pathways associated with estrogen signaling, albeit with less potency than natural estrogens like estradiol .

Binding Affinity and Functional Activation

  • Competitive Binding Assays : Studies using competitive binding assays have demonstrated that 4-[1-(3-Chlorophenyl)cyclohexyl]phenol can effectively compete with estradiol for binding to ERβ, leading to functional activation of the receptor. This activation was quantified in terms of transcriptional activity, where the compound induced a transcriptional response similar to other BPA derivatives but at varying levels .

Biological Activities

The biological activities of 4-[1-(3-Chlorophenyl)cyclohexyl]phenol extend beyond endocrine modulation. Notable effects include:

  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in various in vitro models. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases .
  • Antioxidant Activity : Preliminary studies indicate that 4-[1-(3-Chlorophenyl)cyclohexyl]phenol exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of 4-[1-(3-Chlorophenyl)cyclohexyl]phenol:

  • Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MCF-7) have shown that this compound can modulate cell proliferation and apoptosis pathways. The IC50 values for cell growth inhibition were reported at concentrations around 10 µM, indicating moderate potency against cancer cell proliferation .
  • In Vivo Models : Animal studies have indicated that administration of 4-[1-(3-Chlorophenyl)cyclohexyl]phenol can lead to reduced tumor growth in xenograft models, further supporting its potential as an anti-cancer agent .

Toxicity Profile

Despite its promising biological activities, the toxicity profile of 4-[1-(3-Chlorophenyl)cyclohexyl]phenol warrants careful consideration. Toxicological assessments have revealed:

  • Cytotoxicity : While exhibiting anti-cancer properties, higher concentrations of the compound have shown cytotoxic effects on non-target cells. This duality necessitates further investigation into safe dosage levels for therapeutic applications .
  • Endocrine Disruption Potential : Given its structure and mechanism of action, there are concerns regarding its potential as an endocrine disruptor. Long-term exposure studies are essential to fully understand its impact on hormonal systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-[1-(3-Chlorophenyl)cyclohexyl]phenol, and how can reaction yields be optimized?

  • Methodology : Utilize Friedel-Crafts alkylation or Ullmann-type coupling to attach the cyclohexyl group to the chlorophenyl moiety. Critical parameters include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
  • Temperature control : Maintain 80–120°C to balance reaction rate and byproduct formation .
    • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water .

Q. Which analytical techniques are essential for verifying the structural integrity and purity of 4-[1-(3-Chlorophenyl)cyclohexyl]phenol?

  • Structural confirmation :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 6.8–7.4 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 314.0834) .
    • Purity assessment :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water, 70:30) to achieve ≥98% purity .

Advanced Research Questions

Q. How can contradictions between in vitro receptor binding affinity and in vivo pharmacological efficacy be addressed for this compound?

  • Experimental design :

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and blood-brain barrier penetration in rodent models to explain reduced in vivo activity .
  • Metabolite identification : Use LC-MS/MS to detect active or inhibitory metabolites that may alter efficacy .
    • Data reconciliation : Compare dose-response curves across species and adjust for interspecies metabolic differences (e.g., cytochrome P450 isoforms) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of substituents on the chlorophenyl ring?

  • SAR framework :

  • Electron-withdrawing groups : Synthesize analogs with nitro (-NO₂) or trifluoromethyl (-CF₃) groups to assess impact on receptor binding .
  • Steric effects : Introduce bulky substituents (e.g., tert-butyl) at the 3-position to evaluate steric hindrance .
    • In vitro assays : Use radioligand displacement assays (e.g., for σ or NMDA receptors) to quantify affinity changes .

Q. What methodologies are recommended for assessing metabolic stability in preclinical models?

  • In vitro systems :

  • Liver microsomal assays : Incubate with NADPH and monitor parent compound depletion via LC-MS .
    • In vivo approaches :
  • Bile-duct cannulated rodents : Collect bile and urine to identify phase I/II metabolites .
    • Computational tools : Apply QSAR models to predict CYP-mediated oxidation sites .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility data across studies?

  • Method standardization :

  • Solvent systems : Use consistent buffers (e.g., PBS pH 7.4) and temperatures (25°C) .
  • Measurement techniques : Compare shake-flask vs. nephelometry results and validate with HPLC .
    • Crystallinity impact : Characterize polymorphs via X-ray diffraction, as amorphous forms may exhibit higher apparent solubility .

Methodological Best Practices

Q. What are the optimal conditions for long-term storage of 4-[1-(3-Chlorophenyl)cyclohexyl]phenol to prevent degradation?

  • Storage protocol :

  • Temperature : -20°C in amber vials to minimize photodegradation .
  • Atmosphere : Argon or nitrogen gas to prevent oxidation .
    • Stability monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

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